molecular formula C23H24N2O3S B2790864 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide CAS No. 941992-23-0

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide

Cat. No.: B2790864
CAS No.: 941992-23-0
M. Wt: 408.52
InChI Key: NWWMEYMGDJPGKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a quinoline core substituted with a butyl group and a naphthalene sulfonamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may involve the use of hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Production of reduced quinoline derivatives.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel chemical reactions.

Biology: N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide has shown potential as a bioactive compound in biological studies. It can interact with various biomolecules, influencing cellular processes and signaling pathways.

Medicine: The compound has been investigated for its medicinal properties, including its potential use as an anti-inflammatory, antioxidant, and anticancer agent. Its ability to modulate biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used as a building block for the synthesis of advanced materials and pharmaceuticals. Its unique properties make it suitable for applications in material science and drug discovery.

Mechanism of Action

The mechanism by which N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the desired therapeutic effect.

Comparison with Similar Compounds

  • Cilostazol: A potent phosphodiesterase III inhibitor with antithrombotic and vasodilatory properties.

  • Indole derivatives: Commonly used in the treatment of cancer and microbial infections.

Uniqueness: N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide stands out due to its unique structural features and potential applications. Unlike Cilostazol, which primarily targets phosphodiesterase III, this compound may interact with a broader range of biological targets, offering diverse therapeutic possibilities.

Properties

IUPAC Name

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)naphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3S/c1-2-3-14-25-22-12-10-20(15-19(22)9-13-23(25)26)24-29(27,28)21-11-8-17-6-4-5-7-18(17)16-21/h4-8,10-12,15-16,24H,2-3,9,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWWMEYMGDJPGKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.